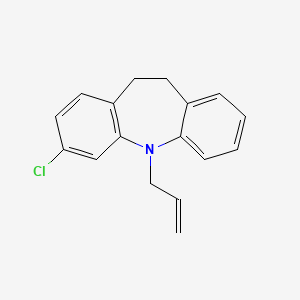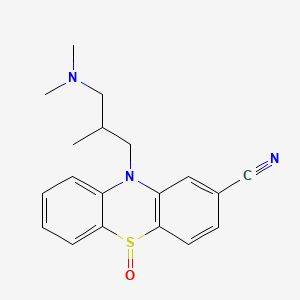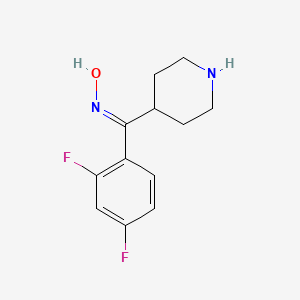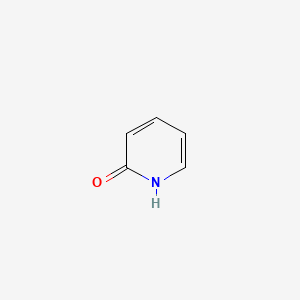
7-Hydroxy Loxapine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Loxapine N-Oxide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent.
Applications De Recherche Scientifique
Methodological Developments in Analyzing Metabolites
The significance of 7-Hydroxy Loxapine N-Oxide and related metabolites is evident in methodological advancements for analyzing these substances in human plasma. Meng et al. (2017) developed and validated a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma, highlighting the technical challenges and their solutions in the process. This method supports regulated clinical development by offering precise and accurate measurements of these compounds (Meng et al., 2017).
Clinical Applications and Pharmacokinetics
The role of 7-Hydroxy Loxapine N-Oxide extends to clinical applications and pharmacokinetic studies. Zimmer et al. (2010) validated two ESI-LC-MS/MS methods for the quantitative analysis of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in human plasma. These methods were accurate and precise, and have been used to support clinical trials, demonstrating the clinical relevance of these compounds (Zimmer et al., 2010).
Wong et al. (2012) explored the disposition of loxapine and its metabolites in different brain regions, cerebrospinal fluid, and plasma of rats. They developed a rapid LC-MS/MS method for simultaneous quantification, providing a tool for preclinical and clinical investigations, which helps in understanding the roles of loxapine and its metabolites, including 7-Hydroxy Loxapine N-Oxide, in neurotherapeutics (Wong et al., 2012).
Luo et al. (2011) identified the hepatic cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to its metabolites, including 7-Hydroxy Loxapine N-Oxide. This research provides insights into the metabolic pathways and enzyme interactions of loxapine and its metabolites, which is crucial for understanding drug-drug interactions and optimizing pharmacotherapy (Luo et al., 2011).
Propriétés
Numéro CAS |
37081-77-9 |
|---|---|
Formule moléculaire |
C18H18ClN3O3 |
Poids moléculaire |
359.81 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol; 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepin-7-ol N-Oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)